Cas no 370867-85-9 ((2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid)

(2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-fluorocinnamic acid
- (E)-3-(3-bromo-4-fluorophenyl)acrylic acid
- 3-(3-Bromo-4-fluoro-phenyl)-acrylic acid
- (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid
- 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)-
- 3-(3-bromo-4-fluorophenyl)acrylic acid
- PubChem3228
- (2E)-3-(3-BROMO-4-FLUOROPHENYL)ACRYLIC ACID
- RARECHEM BK HW 0193
- PC1423M
- SBB003187
- FCH089640
- 4-fluoro-3-bromo-trans-c
- AKOS000141782
- InChI=1/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2
- 370867-85-9
- 160434-49-1
- ZNIGVADAKXOMQH-DUXPYHPUSA-N
- FS-4264
- MFCD00143095
- LS-13575
- 4-fluoro-3-bromo-trans-cinnamic acid
- (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid
- J-009721
- CS-W016724
- SCHEMBL290718
- AC-4178
- EN300-1453706
- (E)-3-(3-bromo-4-fluorophenyl)acrylicacid
-
- MDL: MFCD00143095
- Inchi: 1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
- InChI Key: ZNIGVADAKXOMQH-DUXPYHPUSA-N
- SMILES: BrC1=C(C([H])=C([H])C(/C(/[H])=C(\[H])/C(=O)O[H])=C1[H])F
Computed Properties
- Exact Mass: 243.95352g/mol
- Monoisotopic Mass: 243.95352g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 2.7
(2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D556720-100g |
2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)-, (2E)- |
370867-85-9 | 96% | 100g |
$330 | 2024-05-25 | |
Enamine | EN300-1453706-100mg |
(2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid |
370867-85-9 | 100mg |
$364.0 | 2023-09-29 | ||
Enamine | EN300-1453706-1000mg |
(2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid |
370867-85-9 | 1000mg |
$414.0 | 2023-09-29 | ||
Enamine | EN300-1453706-5000mg |
(2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid |
370867-85-9 | 5000mg |
$1199.0 | 2023-09-29 | ||
Enamine | EN300-1453706-10000mg |
(2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid |
370867-85-9 | 10000mg |
$1778.0 | 2023-09-29 | ||
Enamine | EN300-1453706-500mg |
(2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid |
370867-85-9 | 500mg |
$397.0 | 2023-09-29 | ||
Enamine | EN300-1453706-1.0g |
(2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid |
370867-85-9 | 1g |
$0.0 | 2023-06-06 | ||
1PlusChem | 1P00CKTP-5g |
(E)-3-(3-bromo-4-fluorophenyl)acrylic acid |
370867-85-9 | 98% | 5g |
$19.00 | 2024-05-04 | |
1PlusChem | 1P00CKTP-25g |
(E)-3-(3-bromo-4-fluorophenyl)acrylic acid |
370867-85-9 | 98% | 25g |
$65.00 | 2024-05-04 | |
A2B Chem LLC | AF86061-5g |
(E)-3-(3-bromo-4-fluorophenyl)acrylic acid |
370867-85-9 | 98% | 5g |
$17.00 | 2024-04-20 |
(2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid Related Literature
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
Additional information on (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid
Comprehensive Guide to (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid (CAS No. 370867-85-9)
(2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid (CAS No. 370867-85-9) is a specialized organic compound with significant applications in pharmaceutical research and material science. This α,β-unsaturated carboxylic acid derivative features a bromo-fluorophenyl group, making it a valuable intermediate for synthesizing bioactive molecules. Researchers and industry professionals frequently seek information on its synthesis methods, physicochemical properties, and potential applications in drug discovery.
The compound's unique structure, characterized by the conjugated double bond and halogen-substituted aromatic ring, contributes to its reactivity and versatility. Recent studies highlight its role as a building block for small molecule inhibitors targeting various enzymes. With growing interest in fluorinated pharmaceuticals and brominated intermediates, (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid has gained attention in medicinal chemistry circles.
From a physicochemical perspective, this compound typically appears as a white to off-white crystalline powder with moderate solubility in polar organic solvents. Its molecular weight of 243.04 g/mol and precise structural formula make it ideal for controlled reactions. The presence of both bromine and fluorine atoms enhances its potential for structure-activity relationship studies in drug design.
In pharmaceutical applications, (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid serves as a precursor for developing targeted therapies. The compound's electron-withdrawing groups influence its electronic distribution, making it particularly useful for creating Michael acceptors in medicinal chemistry. Recent patent literature suggests its utility in developing kinase inhibitors and anti-inflammatory agents.
The global market for fluorinated compounds like (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid continues to expand, driven by demand for specialty chemicals in drug development. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing this compound's purity and structure. Proper storage conditions typically recommend protection from light and moisture to maintain stability.
Researchers exploring structure-based drug design often inquire about the compound's crystal structure and hydrogen bonding patterns. While complete crystallographic data may require specialized studies, the molecule's planar conformation facilitates interactions with biological targets. The fluorine atom's strategic position enhances both lipophilicity and metabolic stability in potential drug candidates.
For synthetic chemists, understanding the reaction conditions for (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid is crucial. Common preparation methods involve Knoevenagel condensation or Wittig reactions using appropriate aryl aldehydes. The compound's melting point and spectroscopic characteristics serve as important quality control parameters during production.
Emerging applications in material science leverage the compound's conjugated π-system for developing organic semiconductors and photovoltaic materials. Its electron-deficient aromatic system makes it potentially valuable for creating n-type organic materials in electronic devices. These interdisciplinary applications demonstrate the compound's versatility beyond pharmaceutical uses.
Quality assurance for (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid typically involves rigorous analytical testing to confirm chemical identity and purity levels. Standard specifications often require ≥95% purity by HPLC analysis, with particular attention to isomeric impurities and residual solvents. These parameters are critical for researchers requiring high-quality building blocks for their synthetic projects.
The compound's structure-activity relationships continue to be explored in various therapeutic areas. Recent scientific literature highlights its potential in developing selective enzyme modulators, particularly where the bromo-fluorophenyl moiety contributes to target binding. This aligns with current trends in fragment-based drug discovery and rational drug design approaches.
Environmental and handling considerations for (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid follow standard laboratory safety protocols. While not classified as highly hazardous, proper personal protective equipment and ventilation systems are recommended during handling. The compound's biodegradability and ecotoxicological profile remain subjects of ongoing research as part of green chemistry initiatives.
Future research directions for (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid may explore its potential in bioconjugation chemistry and prodrug development. The compound's carboxylic acid functionality offers opportunities for derivatization through esterification or amide formation, expanding its utility in medicinal chemistry. These applications align with current pharmaceutical industry needs for versatile intermediates in drug discovery pipelines.
For procurement specialists, understanding the global supply chain for (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid is essential. The compound's availability from specialty chemical suppliers and custom synthesis providers varies based on current demand in pharmaceutical research and academic studies. Proper documentation including certificates of analysis ensures material quality for critical applications.
In conclusion, (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid (CAS No. 370867-85-9) represents a valuable chemical building block with diverse applications in modern chemistry. Its unique combination of halogen substituents and unsaturated backbone offers numerous possibilities for molecular design and therapeutic development. As research continues to uncover new applications, this compound maintains its relevance in advancing both pharmaceutical science and advanced materials development.
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